4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a dioxaborolane group. Its applications span across organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the boronic acid derivative and an aryl halide. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The dioxaborolane group is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Shares the dioxaborolane group and is used in similar cross-coupling reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with applications in organic synthesis.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure and used in the synthesis of complex organic molecules.
Uniqueness
What sets 4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester apart is its combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to form stable yet reversible covalent bonds with nucleophiles makes it particularly valuable in both synthetic and biological contexts.
Properties
Molecular Formula |
C26H35BN2O5 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
benzyl 4-[[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H35BN2O5/c1-19-15-22(27-33-25(2,3)26(4,5)34-27)16-28-23(19)31-17-21-11-13-29(14-12-21)24(30)32-18-20-9-7-6-8-10-20/h6-10,15-16,21H,11-14,17-18H2,1-5H3 |
InChI Key |
PHVKGSFDCNGKLP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3CCN(CC3)C(=O)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.